tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)13-7-4-8-14-9(13)5-6-12-14/h5-6H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBVCGLNDXQEAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN2C1=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857645 | |
| Record name | tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260676-11-6 | |
| Record name | tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate involves a multi-component reaction. For example, a one-pot four-component reaction involving an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile can be used to synthesize this compound . The reaction is typically carried out under reflux conditions in ethanol, with pyridine as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate is a pyrazolopyrimidine with a tert-butyl group, drawing interest for its potential in biological activities and organic synthesis.
Preparation Methods
The preparation of tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate involves multi-step reactions from precursors, commonly involving cyclization of hydrazine derivatives with β-ketoesters, followed by bromination and esterification. These reactions often require strong acids or bases under reflux conditions to ensure complete conversion. Industrial production methods optimize these synthetic routes for large-scale production, potentially using continuous flow reactors to enhance reaction efficiency and automated systems for precise control.
Biological Applications
Tert-butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate has been studied for its potential biological activities, with preliminary research suggesting:
- Antimicrobial Properties : Potential efficacy against various bacterial strains.
- Anticancer Activity : Initial findings suggest that the compound may inhibit the growth of certain cancer cell lines.
- Enzyme Inhibition : The compound's ability to interact with specific enzymes makes it a candidate for further investigation in drug development.
Interaction Studies
Interaction studies are essential to assess the therapeutic viability of tert-butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate by determining its binding affinity with various biological targets:
| Target | Binding Affinity | Methodology |
|---|---|---|
| Enzyme A | High | Surface Plasmon Resonance |
| Receptor B | Moderate | Competitive Binding Assays |
Case Study 1: Antimicrobial Activity
A study in the Journal of Medicinal Chemistry tested this compound against several bacterial strains, showing significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Research
Experiments on human cancer cell lines revealed that tert-butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate effectively reduced cell viability in a dose-dependent manner, highlighting its potential as a lead compound for cancer therapy.
Mechanism of Action
The mechanism of action of tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate involves its interaction with specific molecular targets. For example, it can bind to enzyme active sites, inhibiting their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with amino acid residues in the target protein . This binding can modulate the activity of the enzyme, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
The pyrazolo[1,5-a]pyrimidine core distinguishes this compound from pyrazolo[1,5-a]pyrazine derivatives (e.g., tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate, CAS 165894-06-4). Pyrimidine contains two nitrogen atoms at the 1- and 3-positions of the six-membered ring, whereas pyrazine has adjacent nitrogens at the 1- and 2-positions. This difference impacts electronic properties and binding affinities in biological systems .
Table 1: Core Structure Comparison
| Compound | Core Structure | Nitrogen Positions | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | Pyrimidine | 1, 3 | C₁₁H₁₆N₃O₂ | 222.27 (estimated) |
| Pyrazine Analog (CAS 165894-06-4) | Pyrazine | 1, 2 | C₁₁H₁₇N₃O₂ | 223.27 |
Substituent Modifications
tert-Butyl 3-Formyl Derivative (CAS 954110-17-9)
This derivative introduces a formyl group at the 3-position of the pyrimidine core, enhancing reactivity for further functionalization (e.g., via nucleophilic addition). It has a molecular weight of 251.28 g/mol (C₁₂H₁₇N₃O₃) but is listed as a discontinued product by suppliers .
Hydroxymethyl and Boronate Derivatives
- Hydroxymethyl analog (CAS 1823417-79-3): Features a hydroxymethyl group at the 7-position, increasing hydrophilicity (Molecular formula: C₁₂H₂₀N₄O₂; MW: 252.31) .
- Boronate ester analog (Compound 173): A pyrazolo[1,5-a]pyrimidine with a boronate ester substituent, enabling Suzuki-Miyaura cross-coupling reactions (Molecular formula: C₃₁H₃₉BN₅O₄; MW: 555.31) .
Table 2: Substituent Impact on Properties
| Compound | Substituent | Molecular Formula | Key Applications |
|---|---|---|---|
| Target Compound | Boc group | C₁₁H₁₆N₃O₂ | Intermediate for drug synthesis |
| 3-Formyl Derivative (CAS 954110-17-9) | Formyl group | C₁₂H₁₇N₃O₃ | Reactive intermediate |
| Boronate Ester (Compound 173) | Boronate ester | C₃₁H₃₉BN₅O₄ | Cross-coupling reactions |
Table 3: Bioactivity Data (Available for Analogs)
| Compound | Biological Target | Activity | Source |
|---|---|---|---|
| Pyrazine Analog (CAS 165894-06-4) | mGluR2 receptor | Negative modulator | Patent EP (Janssen) |
| Boronate Ester (Compound 173) | Undisclosed | Scaffold for kinase inhibitors | Research synthesis |
Biological Activity
tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current research findings on its biological activity, particularly focusing on its anticancer, anti-inflammatory, and neuroprotective properties.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Chemical Formula : CHNO
- CAS Number : 2059932-29-3
- Molecular Weight : 218.25 g/mol
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The results indicated that the compound induces apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.09 | Apoptosis induction |
| A549 | 0.03 | Cell cycle arrest |
| HCT116 | 0.12 | Caspase activation |
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
Case Study: Inhibition of Cytokine Production
A study conducted on RAW264.7 macrophage cells showed that treatment with this compound resulted in a significant reduction in TNF-α levels by approximately 50% compared to untreated controls.
Neuroprotective Properties
The neuroprotective effects of this compound were evaluated in models of neurodegeneration. Specifically, it has been shown to inhibit acetylcholinesterase (AChE) activity, which is beneficial in the context of Alzheimer's disease.
Table 2: Neuroprotective Activity Data
| Assay Type | IC50 (µM) |
|---|---|
| AChE Inhibition | 20.15 |
| Neuroprotection in SH-SY5Y cells | Significant |
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cytokine Modulation : Inhibition of inflammatory cytokines.
- Enzyme Inhibition : Competitive inhibition of AChE contributing to neuroprotection.
Q & A
Basic: What are the key synthetic pathways for tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate?
The synthesis typically involves multi-step organic reactions, including cyclocondensation, functional group protection, and selective substitutions. For example, a common approach is the spirocyclic annulation of tert-butyl carbamate intermediates with pyrazolo-pyrimidine precursors under controlled conditions. Reaction monitoring via thin-layer chromatography (TLC) is critical to track intermediate formation and minimize side products . Optimization of solvent systems (e.g., dichloromethane or THF) and catalysts (e.g., palladium or acid/base catalysts) can enhance yield and purity .
Advanced: How can reaction conditions be optimized to improve the yield of intermediates during synthesis?
Systematic variation of temperature, solvent polarity, and catalyst loading is essential. For instance, higher temperatures (80–100°C) may accelerate cyclization but risk decomposition, necessitating real-time monitoring via HPLC or NMR. Evidence from analogous syntheses suggests that polar aprotic solvents (e.g., DMF) improve solubility of heterocyclic intermediates, while reducing agents like NaBH4 stabilize reactive carbonyl groups . Design of Experiment (DoE) methodologies can statistically identify optimal parameter combinations while resolving conflicting data from divergent synthetic routes .
Advanced: What experimental strategies validate this compound as a negative allosteric modulator of mGluR2 receptors?
In vitro assays using recombinant mGluR2-expressing cell lines measure cAMP inhibition or calcium flux to assess receptor modulation. Electrophysiological studies (e.g., patch-clamp) confirm allosteric effects on glutamate-induced currents. In vivo efficacy is evaluated in rodent models, such as the amphetamine-induced hyperlocomotion (AHL) test, to correlate target engagement with behavioral outcomes. Patent data highlights derivatives with IC50 values <100 nM and selectivity over mGluR5, emphasizing structural modifications at the pyrimidinone core .
Advanced: How can researchers resolve contradictions in reported biological activity data across structural analogs?
Discrepancies often arise from variations in assay conditions (e.g., cell type, agonist concentration) or compound purity. Rigorous analytical characterization (NMR, HRMS) ensures structural fidelity, while orthogonal functional assays (e.g., radioligand binding vs. functional cAMP assays) clarify mechanism-specific effects. Meta-analysis of patent claims (e.g., Janssen’s mGluR2 NAM series) reveals that substituents at the 2-position of the pyrazolo ring critically influence potency and off-target effects .
Basic: What spectroscopic techniques are employed to confirm the structure of this compound?
1H/13C NMR confirms the tert-butyl group (δ ~1.4 ppm for nine protons) and pyrazolo-pyrimidine backbone. IR spectroscopy identifies carbamate C=O stretches (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula (C11H16N4O2), while X-ray crystallography resolves stereochemical ambiguities in crystalline intermediates .
Advanced: How can computational methods aid in designing derivatives with improved metabolic stability?
Density Functional Theory (DFT) predicts metabolic soft spots (e.g., oxidation-prone pyrimidine rings). Molecular docking with mGluR2 homology models identifies substituents that enhance binding while reducing CYP450 interactions. Pharmacokinetic simulations (e.g., PBPK modeling) guide structural modifications, such as fluorination or steric hindrance at labile sites, to prolong half-life .
Basic: What are the stability considerations for storing this compound?
The compound is sensitive to moisture and light. Storage under inert gas (argon) at –20°C in amber vials is recommended. Degradation products (e.g., hydrolyzed carbamate) can be monitored via periodic HPLC analysis. Safety data for related tert-butyl carbamates advise against prolonged exposure to acidic or basic conditions .
Advanced: What strategies mitigate side reactions during large-scale synthesis?
Continuous flow chemistry improves heat/mass transfer for exothermic steps (e.g., cyclization). Solid-phase extraction (SPE) or recrystallization purifies intermediates without column chromatography. Process Analytical Technology (PAT) tools, such as in-line FTIR, enable real-time adjustment of reagent stoichiometry and reaction time .
Advanced: How do structural modifications at the 5H-position influence pharmacological profiles?
Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the 5H-position enhances metabolic stability but may reduce solubility. Patent data shows that methyl or ethyl substituents balance lipophilicity and CNS penetration, critical for in vivo activity. Comparative SAR studies across analogs highlight the 5H-position as a key determinant of mGluR2 vs. mGluR5 selectivity .
Basic: What purification techniques are optimal for isolating this compound?
Flash chromatography (silica gel, ethyl acetate/hexane gradients) effectively separates the product from byproducts. For polar impurities, reverse-phase HPLC (C18 column, acetonitrile/water) achieves >95% purity. Recrystallization from ethanol/water mixtures yields crystalline material suitable for X-ray analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
